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Compound of Interest

Compound Name: 2,6-Difluorophenylacetic acid

Cat. No.: B1295063

This guide provides a comprehensive overview of the spectroscopic data for 2,6-
Difluorophenylacetic acid, a key intermediate in the synthesis of various pharmaceutical and
agrochemical compounds. The following sections detail its mass spectrometry, infrared (IR),
and nuclear magnetic resonance (NMR) spectral properties, along with the experimental
protocols used for data acquisition.

Mass Spectrometry

The mass spectrum of 2,6-Difluorophenylacetic acid was obtained using electron ionization
(El), a hard ionization technique that provides detailed fragmentation patterns useful for
structural elucidation.

Table 1: Mass Spectrometry Data for 2,6-Difluorophenylacetic Acid

Adduct/Fragment m/z (Predicted) Source
[M]+ 172.03303 PubChem[1]
[M+H]+ 173.04086 PubChem[1]
[M+Na]+ 195.02280 PubChem[1]
[M-H]- 171.02630 PubChem([1]
Molecular lon (M+) 172 NIST[2]
Base Peak 127 NIST[2]
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Experimental Protocol: Electron lonization Mass Spectrometry (General)

A solid probe is typically used to introduce the sample of 2,6-Difluorophenylacetic acid into
the high-vacuum source of the mass spectrometer. The sample is vaporized by heating, and
the resulting gas-phase molecules are bombarded by a beam of electrons with a standard
energy of 70 eV. This causes the molecules to ionize and fragment. The resulting positively
charged ions are then accelerated and separated by a mass analyzer based on their mass-to-
charge ratio (m/z). The detector records the abundance of each ion, generating a mass
spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a
molecule. The IR spectrum of 2,6-Difluorophenylacetic acid reveals characteristic
absorptions for the carboxylic acid and the substituted benzene ring.

Table 2: Infrared (IR) Spectroscopy Data for 2,6-Difluorophenylacetic Acid

Wavenumber (cm—?) Assignment

~3000 O-H stretch (Carboxylic acid)
~1700 C=0 stretch (Carboxylic acid)
~1625, ~1590 C=C stretch (Aromatic ring)
~1470 C-H bend (Methylene group)
~1240 C-O stretch (Carboxylic acid)
~1050 C-F stretch

Note: The exact peak positions can vary slightly depending on the sample preparation method.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy (General)

For a solid sample like 2,6-Difluorophenylacetic acid, the Attenuated Total Reflectance (ATR)
technique is commonly employed. A small amount of the solid sample is placed directly onto
the ATR crystal (e.g., diamond or zinc selenide). A pressure arm is applied to ensure good
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contact between the sample and the crystal. An infrared beam is passed through the crystal,
and at the point of contact with the sample, an evanescent wave penetrates a small distance
into the sample. The absorption of specific infrared frequencies by the sample is detected and
converted into an infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
a molecule.

Table 3: 1H NMR Spectroscopic Data for 2,6-Difluorophenylacetic Acid

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~7.30 m 1H H-4
~7.00 t 2H H-3, H-5
~3.80 S 2H CH:z
~11.0 br s 1H COOH

Note: The chemical shifts are referenced to a standard, typically tetramethylsilane (TMS). The
aromatic protons (H-3, H-4, H-5) will exhibit complex splitting patterns due to both proton-
proton and proton-fluorine coupling.

Table 4: 13C NMR Spectroscopic Data for 2,6-Difluorophenylacetic Acid
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Chemical Shift (6, ppm) Assighment
~175 COOH

~162 (1) C-2, C-6 (C-F)
~131 (t) C-4

~115 (t) c-1

~112 (d) C-3,C-5

~35 CH:

Note: The signals for the fluorine-bearing carbons (C-1, C-2, C-6) and their adjacent carbons
(C-3, C-4, C-5) will appear as multiplets (typically triplets or doublets) due to carbon-fluorine
coupling.

Experimental Protocol: NMR Spectroscopy (General)

A small amount of 2,6-Difluorophenylacetic acid is dissolved in a deuterated solvent (e.qg.,
CDCls, DMSO-de) in an NMR tube. A small amount of a reference standard like
tetramethylsilane (TMS) may be added. The sample is placed in the NMR spectrometer, which
subjects it to a strong, uniform magnetic field. The sample is then irradiated with radiofrequency
pulses. The absorption of energy by the *H and 13C nuclei is detected and processed to
generate the NMR spectra. For 13C NMR, proton decoupling is typically used to simplify the
spectrum by removing carbon-proton coupling.

Visualizations
Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a chemical
compound using multiple spectroscopic techniques.
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Spectroscopic Analysis Data Interpretation
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Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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